Twist-Chair Conformation vs. Glucitol Analog
The conformational preference of 2,5-O-methylene-D-mannitol is distinct from that of its glucitol-derived analog. For 1,6-dideoxy-2,5-O-methylene-D-mannitol, 1H NMR analysis indicates a conformational equilibrium dominated by three twist-chair (TC) conformations, one with C2 symmetry [1]. This is in contrast to the chair (C) conformations observed for other 1,3-dioxepane systems and specifically differs from the folding behavior suggested for the 2,4-O-methylene-D-glucitol derivative, which is proposed to be more flexible [2].
| Evidence Dimension | Conformational preference of the 1,3-dioxepane ring |
|---|---|
| Target Compound Data | Predominant twist-chair (TC) conformations; equilibrium of three TC forms, one with C2 symmetry. |
| Comparator Or Baseline | 2,4-O-Methylene-D-glucitol derivative (analogous acetal on glucitol skeleton). |
| Quantified Difference | Conformational analysis infers a more rigid TC structure for the mannitol derivative versus a potentially more flexible 'folding' in the glucitol analog [2]. |
| Conditions | 1H NMR analysis of 1,6-dideoxy-2,5-O-methylene-D-mannitol in solution [1] and comparative stability studies [2]. |
Why This Matters
The rigid, pre-organized TC conformation of 2,5-O-methylene-D-mannitol provides predictable stereochemical outcomes in asymmetric synthesis, unlike the more flexible glucitol analog which may lead to a mixture of products.
- [1] Stoddart, J. F., & Szarek, W. A. (1971). Conformational studies on 1,3-dioxepans. Part III. 2,5-O-methylene-D-mannitol and some related compounds. Journal of the Chemical Society B: Physical Organic, 437-442. View Source
- [2] Lemieux, R. U., & Howard, J. (1954). TWO SYNTHESES OF 1,5:3,6-DIANHYDRO-2,4-O-METHYLENE-D-GLUCITOL: STABILITY OF THE METHYLENE ACETAL BRIDGE TOWARD AQUEOUS ACID. Canadian Journal of Chemistry, 32(6), 585-591. View Source
